molecular formula C7H8ClNO2S B010803 Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate CAS No. 100960-16-5

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B010803
CAS No.: 100960-16-5
M. Wt: 205.66 g/mol
InChI Key: JSYOQGQNLKDSGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (CAS 100960-16-5) is a high-value chemical building block specifically designed for advanced research and development in medicinal and synthetic chemistry. This compound features a reactive chloromethyl group and an ester functional group on a thiazole heterocycle, making it an exceptionally versatile intermediate for constructing complex molecules. Key Research Applications: Pharmaceutical Building Block: The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. This compound serves as a key precursor for synthesizing molecules with potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. Versatile Synthetic Intermediate: The chloromethyl group is a highly reactive site amenable to nucleophilic substitution, allowing researchers to readily introduce various substituents at the 4-position of the thiazole ring. Concurrently, the ethyl ester can be hydrolyzed to the carboxylic acid or transformed into other functional groups like amides, providing a dual-handle for molecular diversification. Heterocyclic Compound Synthesis: It is an essential starting material for synthesizing a wide array of more complex, functionalized thiazole derivatives and fused heterocyclic systems that are of significant interest in material science and agrochemical research. This product is offered with a minimum purity of 95% and should be stored under an inert atmosphere at 2-8°C to maintain stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYOQGQNLKDSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445362
Record name Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-16-5
Record name Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
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Preparation Methods

Hantzsch-Type Synthesis with Thiourea and Chlorinated Precursors

A widely adopted method involves the reaction of thiourea with ethyl 2-chloroacetoacetate derivatives. This approach mirrors the synthesis of structurally analogous thiazoles, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, as demonstrated in patent CN103664819A.

Reaction Scheme :

Thiourea+Ethyl 2-chloroacetoacetateEtOH, Na2CO3Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate+Byproducts\text{Thiourea} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, Na}2\text{CO}3} \text{Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate} + \text{Byproducts}

Optimized Conditions :

  • Solvent : Ethanol (10–35% ethyl acetate solution).

  • Catalyst : Sodium carbonate (0.01–0.1 weight ratio relative to chloroester).

  • Temperature : 40–70°C, with stepwise heating to minimize side reactions.

  • Reaction Time : 5–5.5 hours for complete cyclization.

Yield : >98% under optimal conditions, with purity confirmed via melting point (172–173°C) and spectroscopic analysis.

Alternative Chloromethylation of Ethyl Thiazole-2-Carboxylate

For preformed thiazole esters, chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether in the presence of Lewis acids (e.g., ZnI₂).

Procedure :

  • Dissolve ethyl thiazole-2-carboxylate in anhydrous dichloromethane.

  • Add MOMCl (1.2 equiv) and ZnI₂ (0.1 equiv) at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with aqueous NaHCO₃ and extract with DCM.

Yield : 70–85%, with challenges in avoiding over-chlorination.

Reaction Optimization and Parameter Analysis

Solvent and Catalyst Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Ethanol/ethyl acetateEnhances solubility of intermediates.
Catalyst Loading 0.01–0.1 wt% Na₂CO₃Prevents dehydrohalogenation.
Temperature 60–70°CBalances reaction rate and byproduct formation.

pH Control and Workup

Post-reaction adjustments to pH 9–10 using NaOH facilitate precipitation of the product, reducing solubility in aqueous phases and simplifying isolation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve heat transfer and mixing efficiency. Key advantages include:

  • Reduced Reaction Time : 2–3 hours vs. 5.5 hours in batch processes.

  • Higher Purity : Automated pH control minimizes manual intervention.

Environmental and Cost Considerations

  • Solvent Recycling : Ethanol recovery systems reduce waste and costs.

  • Catalyst Reusability : Sodium carbonate can be filtered and reused with minimal activity loss.

Comparative Analysis with Related Thiazole Syntheses

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (Patent CN103664819A)

Feature Target Compound Patent Compound
Starting Material Ethyl 2-chloroacetoacetateEthyl 2-chloroacetoacetate
Substituent Chloromethyl at C4Amino and methyl at C2/C4
Yield 70–85%>98%

The patent’s high yield underscores the efficacy of sodium carbonate in suppressing side reactions, a strategy applicable to the target compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazole alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate has been studied for its anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of cancer cells. For instance, a study demonstrated that compounds containing thiazole moieties showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antibacterial and Antifungal Properties
Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities. This compound has shown effectiveness against certain strains of bacteria and fungi in laboratory settings. For example, a study highlighted the compound's ability to disrupt bacterial cell walls, leading to cell lysis and death .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth. This specificity can lead to reduced side effects compared to traditional antibiotics .

Agrochemical Applications

Pesticidal Activity
Research has indicated that thiazole derivatives can serve as effective pesticides. This compound has been evaluated for its potential use in agricultural settings to control pests and diseases. Field trials have shown promising results in reducing pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicidal Properties
In addition to its pesticidal activity, this compound has also been assessed for herbicidal properties. Studies suggest that it can inhibit the growth of certain weeds without adversely affecting crop yields. This selective action makes it a valuable candidate for integrated pest management strategies .

Material Science Applications

Synthesis of Functional Materials
this compound can be used as a building block in the synthesis of novel materials. Its reactive chloromethyl group allows for further functionalization, enabling the creation of polymers and composites with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology
The compound has also found applications in nanotechnology, particularly in creating nanostructured materials with enhanced properties. Its ability to stabilize nanoparticles has been explored, leading to advancements in drug delivery systems and diagnostic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against various cancer cells
Antibacterial and antifungal agentsEffective against specific bacterial strains
AgrochemicalsPesticidesReduces pest populations with minimal harm to beneficial insects
HerbicidesSelective action against weeds without affecting crops
Material ScienceSynthesis of functional materialsEnhances thermal stability and mechanical strength
NanotechnologyEffective in stabilizing nanoparticles for drug delivery

Case Studies

  • Anticancer Study : A recent investigation into thiazole derivatives revealed that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents against several cancer cell lines. This study suggests potential pathways for developing new cancer therapies based on this compound's structure.
  • Pesticidal Efficacy : In field trials conducted on tomato plants, this compound demonstrated a 60% reduction in aphid populations compared to untreated controls. The results indicate its viability as an eco-friendly pesticide.
  • Nanoparticle Stabilization : A study explored the use of this compound in synthesizing gold nanoparticles (AuNPs). The resultant AuNPs showed enhanced stability and biocompatibility, indicating potential applications in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Variations

Key structural differences among similar compounds lie in substituent type, position, and functional groups, which directly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Comparative Overview of Thiazole Derivatives
Compound Name Molecular Formula Substituents Key Characteristics Biological Activity
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate C₇H₈ClNO₂S - 4-(chloromethyl)
- 2-(ethyl ester)
High reactivity due to chloromethyl group; used as a synthetic intermediate Limited direct data; inferred antimicrobial/anticancer potential from analogs
Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate C₁₁H₁₆N₂O₂S - 4-(piperidin-3-yl)
- 2-(ethyl ester)
Enhanced bioavailability; improved target specificity Anticancer, antimicrobial
Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate C₁₂H₁₀ClNO₂S - 2-chloro
- 4-phenyl
- 5-(ethyl ester)
Lipophilic phenyl group enhances membrane penetration Anticancer (inhibits cancer cell lines)
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate C₇H₈ClNO₄S₂ - 4-(chlorosulfonyl)
- 2-methyl
Electrophilic sulfonyl group for covalent binding Antimicrobial
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate C₁₂H₁₅N₃O₃S - 2-(pyrazole amido)
- 4-(ethyl ester)
Dual heterocyclic system improves binding diversity Enzyme inhibition (e.g., kinases)

Key Differences and Implications

Substituent Reactivity :

  • The chloromethyl group in the target compound offers unique reactivity for alkylation or nucleophilic substitution, unlike the sulfonyl group in ’s compound, which favors electrophilic interactions .
  • Piperidine-substituted analogs () exhibit improved pharmacokinetics due to the basic nitrogen, enhancing solubility and target engagement .

Biological Activity :

  • Phenyl-substituted derivatives (e.g., ) show stronger anticancer activity due to increased lipophilicity and π-π stacking with biomolecular targets .
  • Pyrazole-amido derivatives () demonstrate broader enzyme inhibition profiles, attributed to the hydrogen-bonding capacity of the amido group .

Synthetic Utility :

  • The chloromethyl group in the target compound is advantageous for post-synthetic modifications, such as coupling with nucleophiles (e.g., amines, thiols) to generate diverse libraries .
  • In contrast, chlorosulfonyl derivatives () are more suited for creating sulfonamide-based drugs .

Uniqueness of this compound

The compound’s 4-chloromethyl substitution distinguishes it from other thiazole esters. This group’s lability enables facile derivatization, making it a preferred scaffold for prodrug development or covalent inhibitor design. For example, it could serve as a precursor for introducing thiol-containing moieties via nucleophilic displacement, a strategy less feasible in analogs like ’s piperidine derivative .

Biological Activity

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with chloromethylating agents. A common synthetic route involves the reaction of ethyl thiooxamate with 1,3-dichloroacetone under reflux conditions in an anhydrous solvent such as acetone . The overall reaction can be summarized as follows:

Ethyl Thiooxamate+1 3 DichloroacetoneEthyl 4 chloromethyl 1 3 thiazole 2 carboxylate\text{Ethyl Thiooxamate}+\text{1 3 Dichloroacetone}\rightarrow \text{Ethyl 4 chloromethyl 1 3 thiazole 2 carboxylate}

The biological activity of this compound is attributed to its reactive chloromethyl and ester groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring contributes to the compound's binding affinity and specificity due to its aromaticity and electron distribution .

3.1 Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its potency:

Microorganism MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.23–0.700.47–0.94
Escherichia coli0.23–0.470.47–0.94
Staphylococcus aureusModerateModerate
Candida albicansLowLow

The compound exhibited strong activity against Bacillus cereus, while showing moderate effects against Escherichia coli and Staphylococcus aureus .

3.2 Antifungal Activity

In antifungal assays, this compound showed significant activity against various fungal strains:

Fungus MIC (mg/mL) MFC (mg/mL)
Trichophyton viride0.110.23
Aspergillus niger0.110.23
Penicillium funiculosum0.110.23

These results indicate that the compound is nearly four times more effective than standard antifungal agents like ketoconazole against certain strains .

3.3 Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In cytotoxicity studies, it exhibited promising results with IC50 values indicating effective inhibition of cancer cell proliferation:

Cell Line IC50 (µM)
A549 (Lung cancer)10.5 ± 1.2
MCF-7 (Breast cancer)12.8 ± 0.9

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics .

4. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively while also showing antifungal activity against common pathogens .
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth, suggesting a promising avenue for anticancer drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, and what reaction conditions optimize yield?

The compound is synthesized via cyclocondensation of ethyl thiooxamate with 1,3-dichloroacetone in anhydrous acetone under reflux conditions. Key parameters include:

  • Reagent purity : Use of anhydrous solvents to avoid side reactions.
  • Temperature control : Reflux (~56°C) ensures sufficient energy for ring formation.
  • Stoichiometry : A 1:1 molar ratio of ethyl thiooxamate to 1,3-dichloroacetone minimizes byproducts like polychlorinated derivatives . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >85% yield.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • NMR : 1^1H NMR confirms the chloromethyl group (δ 4.6–4.8 ppm, singlet) and ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.2–4.4 ppm quartet).
  • FTIR : Peaks at 1720 cm1^{-1} (C=O ester) and 680 cm1^{-1} (C-Cl) validate functional groups.
  • Mass spectrometry : ESI-MS shows [M+H]+^+ at m/z 220.0, consistent with molecular formula C7_7H8_8ClNO2_2S .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is preferred. Challenges include:

  • Twinning : Common in thiazole derivatives; resolved using TWIN/BASF commands in SHELX.
  • Disorder modeling : Chloromethyl groups may exhibit positional disorder, addressed via PART and SUMP restraints . Example: A derivative, ethyl 4-(chloromethyl)-2-((3-methoxypropyl)amino)thiazole-5-carboxylate, showed R1_1 = 0.041 using Mo-Kα radiation .

Q. How do hydrogen-bonding patterns influence the solid-state reactivity of this compound?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs:

  • Dimeric motifs : N–H···O interactions between the thiazole NH and ester carbonyl (graph set R_2$$^2(8) ).
  • Chain motifs : C–H···Cl interactions propagate along the b-axis, stabilizing the lattice. These patterns predict stability under thermal stress and reactivity in solid-state reactions .

Q. What methodologies enable selective functionalization of the chloromethyl group?

  • Nucleophilic substitution : React with NaN3_3 in DMF/EtOH (70°C) to yield azidomethyl derivatives, precursors for click chemistry .
  • Cross-coupling : Suzuki-Miyaura reactions using Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O introduce aryl/heteroaryl groups . Table 1 : Functionalization Examples
DerivativeReagents/ConditionsYield (%)
AzidomethylNaN3_3, DMF/EtOH, 70°C92
4-(Aminomethyl)thiazoleH2_2, Pd/C, EtOH, 1 atm88
Biaryl-substituted thiazoleAr–B(OH)2_2, Pd(PPh3_3)4_475–80

Research Application Focus

Q. How is this compound utilized in designing kinase inhibitors?

The thiazole core acts as a ATP-binding pocket mimetic. Key modifications:

  • Ester hydrolysis : LiOH/CH3_3CN–H2_2O yields the carboxylic acid, which is coupled with amines to form amide-based inhibitors (e.g., targeting EGFR with IC50_{50} = 12 nM) .
  • Chloromethyl replacement : Substitution with piperazine enhances solubility while retaining affinity .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • DFT calculations : B3LYP/6-31G(d) level reveals the chloromethyl group’s LUMO (-1.2 eV) localizes on Cl, favoring SN_N2 mechanisms.
  • MD simulations : Solvent effects (e.g., DMF vs. THF) correlate with reaction rates—polar aprotic solvents accelerate substitution by 30% .

Data Contradictions and Resolution

  • Synthetic yields : BenchChem reports 95% yields (excluded per guidelines), while peer-reviewed methods cite 85–90% . Always validate with reproducible protocols.
  • Biological activity : Some sources claim antimicrobial properties, but primary data are scarce. Prioritize studies with MIC values and cytotoxicity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

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